molecular formula C6H3FO7S2 B14800115 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate

Katalognummer: B14800115
Molekulargewicht: 270.2 g/mol
InChI-Schlüssel: PURWEOGLAOJTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzodioxathiol ring with a sulfurofluoridate group, making it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate typically involves the reaction of benzodioxathiol derivatives with sulfuryl fluoride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .

Wissenschaftliche Forschungsanwendungen

2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Eigenschaften

Molekularformel

C6H3FO7S2

Molekulargewicht

270.2 g/mol

IUPAC-Name

4-fluorosulfonyloxy-2,2-dioxo-1,3,2λ6-benzodioxathiole

InChI

InChI=1S/C6H3FO7S2/c7-15(8,9)12-4-2-1-3-5-6(4)14-16(10,11)13-5/h1-3H

InChI-Schlüssel

PURWEOGLAOJTSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OS(=O)(=O)F)OS(=O)(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.